molecular formula C16H14N4O2 B2942550 N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428375-69-2

N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2942550
CAS No.: 1428375-69-2
M. Wt: 294.314
InChI Key: LRYWZPYCFOZAPE-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core substituted with a quinolin-5-yl carboxamide group.

Properties

IUPAC Name

N-quinolin-5-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(12-10-18-20-8-3-9-22-16(12)20)19-14-6-1-5-13-11(14)4-2-7-17-13/h1-2,4-7,10H,3,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYWZPYCFOZAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=CC=CC4=C3C=CC=N4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound that incorporates a quinoline moiety and a pyrazolo[5,1-b][1,3]oxazine structure. Compounds with similar structures have been studied for their various biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Antimicrobial Activity

Compounds containing quinoline and pyrazole derivatives have exhibited significant antimicrobial properties. Research has shown that such compounds can inhibit the growth of various bacteria and fungi.

CompoundActivity TypeTarget OrganismReference
Quinoline DerivativeAntibacterialStaphylococcus aureus
Pyrazole DerivativeAntifungalCandida albicans

Anticancer Activity

Studies on similar compounds suggest potential anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cells through various mechanisms.

CompoundCancer TypeMechanism of ActionReference
Pyrazole AnalogueBreast CancerCaspase Activation
Quinoline-BasedLung CancerCell Cycle Arrest

Neuroprotective Effects

Quinoline-based compounds have also been explored for neuroprotective effects. They may offer protection against neurodegenerative diseases by modulating signaling pathways involved in neuronal survival.

CompoundDisease TypeEffectReference
Quinoline DerivativeAlzheimer's DiseaseReduced Amyloid Plaque Formation
Pyrazole CompoundParkinson's DiseaseDopaminergic Neuron Protection

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a series of quinoline derivatives against resistant strains of bacteria. The results indicated that certain substitutions on the quinoline ring significantly enhanced activity against Gram-positive bacteria.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that pyrazolo[5,1-b][1,3]oxazine derivatives could inhibit the proliferation of various cancer cell lines. The compounds triggered apoptotic pathways and showed promise in reducing tumor size in xenograft models.

Research Findings

Recent findings suggest that the biological activity of compounds like This compound may be attributed to:

  • Molecular Interactions : Binding affinity to specific enzymes or receptors.
  • Structural Modifications : Variations in substituents can lead to enhanced or diminished biological activity.
  • Synergistic Effects : Combination therapies with other agents may improve efficacy.

Comparison with Similar Compounds

Discussion and Implications

The pyrazolo-oxazine scaffold is versatile, with substituents dictating pharmacological outcomes:

  • Quinoline vs. Pyridine/Phenyl: Quinoline’s extended aromatic system may improve target engagement but could reduce solubility compared to smaller substituents like pyridine () or fluorophenyl ().
  • Sulfonamide vs. Carboxamide : GDC-2394’s sulfonamide linker and basic amine contrast with the target compound’s carboxamide, underscoring the trade-off between potency and solubility .

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